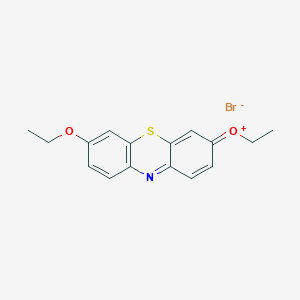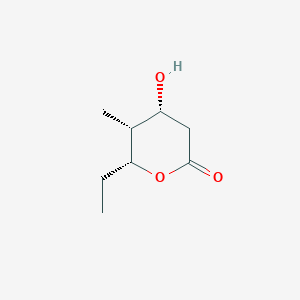![molecular formula C22H24INO2 B12572279 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid CAS No. 191792-66-2](/img/structure/B12572279.png)
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid is a complex organic compound with a unique structure that includes an indeno-pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indeno-pyridine core, followed by the introduction of the ethyl, iodo, and methyl substituents. The final step involves the attachment of the benzoic acid moiety. Common reagents used in these reactions include halogenating agents, alkylating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or ethers .
科学研究应用
4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other indeno-pyridine derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
Its iodine atom, for example, can be a site for further functionalization, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
191792-66-2 |
|---|---|
分子式 |
C22H24INO2 |
分子量 |
461.3 g/mol |
IUPAC 名称 |
4-(2-ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid |
InChI |
InChI=1S/C22H24INO2/c1-3-24-9-8-16-19(12-24)17-11-20(23)13(2)10-18(17)21(16)14-4-6-15(7-5-14)22(25)26/h4-7,10-11,16,19,21H,3,8-9,12H2,1-2H3,(H,25,26) |
InChI 键 |
BSSDFCDPPXIOTN-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2C(C1)C3=C(C2C4=CC=C(C=C4)C(=O)O)C=C(C(=C3)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)

![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)

![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)

![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)

